2,6-Diazaspiro[3.5]nonane
Description
Evolution of Spirocyclic Scaffolds in Medicinal Chemistry and Drug Discovery
The journey of spirocyclic scaffolds in medicinal chemistry has been one of continuous evolution. Initially considered synthetically challenging due to the presence of a quaternary carbon, advancements in synthetic methodologies have made them more accessible. tandfonline.comtandfonline.com This has allowed medicinal chemists to increasingly exploit their advantageous properties. The rigidity of spirocycles, particularly those with smaller rings, limits their conformational flexibility, which can lead to increased activity and improved pharmacokinetic properties. tandfonline.com Furthermore, the three-dimensional nature of these scaffolds allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with the complex binding sites of biological targets. tandfonline.com This has been a key driver in their adoption for the development of treatments for a wide range of diseases, including neurological disorders, infections, metabolic diseases, and cancer. tandfonline.comnih.gov
Significance of Diazaspiro[3.n]alkane Motifs in Modern Pharmacophore Design
Within the broader class of spirocycles, diazaspiro[3.n]alkane motifs have garnered significant attention in modern pharmacophore design. These structures, which incorporate two nitrogen atoms within the spirocyclic framework, offer several advantages. The nitrogen atoms can serve as key interaction points with biological targets, forming hydrogen bonds or acting as basic centers. The constrained nature of the diazaspiro[3.n]alkane scaffold provides a rigid framework that can pre-organize appended functional groups for optimal binding, a crucial aspect of rational drug design. thieme-connect.com This has led to their use as modified amino cores in the development of highly selective ligands for various receptors, such as the dopamine (B1211576) D3 receptor. nih.gov
The development of synthetic routes to access these complex scaffolds has been a significant area of research. For instance, a novel six-step synthesis for orthogonally protected 2,6-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane has been developed, providing a robust and cost-effective method for producing these valuable building blocks in multigram quantities. thieme.de This increased accessibility is expected to further accelerate their integration into medicinal chemistry programs. researchgate.net
Overview of this compound and its Analogues as Privileged Structures in Chemical Synthesis
This compound and its analogues have emerged as privileged structures in chemical synthesis, meaning they are molecular frameworks that are frequently found in biologically active compounds. thieme-connect.com Their unique architecture, combining an azetidine (B1206935) ring with a piperidine (B6355638) ring, provides a versatile platform for the development of new chemical entities. thieme-connect.comselvita.com The synthesis of orthogonally protected versions of these spirocyclic amines has been a key breakthrough, allowing for the selective functionalization of the two nitrogen atoms. thieme-connect.comthieme-connect.com This enables the creation of diverse libraries of compounds for screening in drug discovery programs.
The value of these building blocks is underscored by their commercial availability, albeit often at a high cost, which reflects the synthetic challenges involved. thieme-connect.com The development of more efficient and scalable synthetic routes is therefore a critical ongoing effort in the field. thieme-connect.comthieme.de The ability to readily access a variety of diazaspiro[3.n]alkanes, including this compound, is essential for exploring their full potential in the design of next-generation therapeutics. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBNSQTZCBFXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630913 | |
| Record name | 2,6-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885482-15-5 | |
| Record name | 2,6-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches to 2,6 Diazaspiro 3.5 Nonane Systems
Foundational Strategies for Spirocyclic Construction
The construction of spirocycles relies on a set of foundational strategies that address the core challenge of joining two rings through a single, shared atom. These strategies are broadly categorized by how the second ring is formed relative to a pre-existing cyclic structure.
A common and effective approach to spirocyclic frameworks is the "ring-appended" or annulation strategy, where a second ring is constructed onto an existing cyclic precursor. researchgate.netresearchgate.net The choice of the initial cyclic starting material is critical and dictates the subsequent reaction pathway. For the synthesis of diazaspiro[3.5]nonanes, strategies have been developed that begin with either the azetidine (B1206935) or the piperidine (B6355638) moiety.
One successful strategy involves the functionalization of a pre-formed azetidine building block, followed by the construction of the piperidine ring. thieme-connect.com This approach leverages the availability of substituted azetidines and focuses the synthetic effort on the formation of the larger, six-membered ring. Another foundational technique is ring-closing metathesis (RCM), which has been demonstrated as a versatile method for creating various spiro-cyclic systems. arkat-usa.orgrsc.org This method typically involves preparing a cyclic precursor, such as a 1,3-diketone, which is then di-alkylated with alkenyl chains (e.g., diallylation). The subsequent RCM reaction, often catalyzed by a ruthenium complex, forms the second ring, conveniently leaving a double bond for potential further synthetic modifications. arkat-usa.org
The selection of precursors is diverse, ranging from commercially available cyclic ketones and diketones to more complex heterocyclic systems. arkat-usa.org For instance, nitrile lithiation followed by alkylation has been used to access methyl-substituted spiroazetidine systems. acs.org These varied precursor selections provide flexibility and allow chemists to tailor the synthetic route based on the availability of starting materials and the desired substitution pattern on the final spirocycle. researchgate.net
A significant and persistent challenge in the synthesis of azaspiro[3.n]alkanes, including the 2,6-diazaspiro[3.5]nonane system, is the construction of the all-carbon quaternary spiro-center. chemrxiv.orgchemrxiv.org This step is often synthetically demanding due to the steric hindrance associated with forming a C(sp³)–C(sp³) bond connecting the two rings at a single atom. nih.gov The embedded quaternary carbon makes these substructures laborious to prepare, often requiring multi-step sequences. chemrxiv.org
Traditional methods can struggle with functional group compatibility and may be restricted to specific substitution patterns. arkat-usa.org The inherent steric issues can lead to low reaction yields or require harsh conditions. nih.gov This challenge has spurred the development of novel chemical strategies to overcome these limitations. For example, some routes are designed to start from a fragment that already contains a quaternary carbon, thereby circumventing the difficult bond-forming step. chemrxiv.org More advanced approaches focus on creating the quaternary center directly, such as leveraging enolate acylation or harnessing the unique reactivity of organometallic intermediates. chemrxiv.orgchemrxiv.org These innovative methods aim to provide more direct, modular, and efficient entry points to the azaspiro[3.n]alkane framework, facilitating their broader use in discovery research. chemrxiv.org
Established Synthetic Pathways to 2,6-Diazaspiro[3.5]nonanes
Despite the synthetic challenges, several reliable pathways to the this compound core have been established. These routes provide access to orthogonally protected derivatives suitable for further functionalization in medicinal chemistry programs.
Reactions involving the nucleophilic addition of ester enolates to imines are a cornerstone of β-lactam synthesis and have been adapted for the construction of spirocyclic systems. nih.govrsc.org A key strategy for synthesizing 1-substituted 2-azaspiro[3.5]nonanes involves a three-step procedure starting from chiral imines and ethyl cycloalkanecarboxylates. nih.govbeilstein-journals.org In this sequence, an enolate is generated from the cycloalkanecarboxylate and adds to the imine; subsequent cyclization and further transformations yield the spirocyclic product.
This general principle is central to a published route for this compound, which leverages enolate acylation as the key step to construct the required quaternary carbon center. chemrxiv.org The reaction of an enolate with an imine or a related electrophile effectively forges the critical C-C bond at the spiro-junction. Variations on this theme, such as using boron enolates generated in situ from diazo esters in multicomponent Mannich reactions, highlight the versatility of enolate chemistry in complex molecule construction. nih.gov The stereochemistry of these additions can often be controlled, for instance, by using chiral auxiliaries or catalysts. nih.govrsc.org
The pathway begins with the functionalization of an azetidine precursor, onto which the six-membered piperidine ring is constructed. thieme-connect.com The resulting orthogonally protected building blocks, typically with Boc and benzyl (B1604629) protecting groups, are ideal for subsequent selective functionalization. The Boc group can be cleaved under acidic conditions (e.g., TFA or HCl), allowing modification of the azetidine nitrogen, while the benzyl group can be removed via hydrogenolysis to functionalize the piperidine nitrogen. thieme-connect.com A previously reported synthesis of a related 6-benzyl-2,6-diazaspiro[3.4]octane resulted in lower yields than this improved method. thieme-connect.com
Table 1: Overview of a Six-Step Synthesis for Orthogonally Protected this compound This table summarizes the key transformations in the published multi-step synthesis.
| Step | Transformation | Reagents & Conditions (Illustrative) | Key Intermediate/Product |
|---|---|---|---|
| 1 | N-Alkylation | N-Boc-3-bromoazetidine, Benzylamine | N-Benzyl-N-(Boc-azetidin-3-yl)amine |
| 2 | Dieckmann Condensation | Base (e.g., NaH), Ethyl acrylate | Piperidone derivative |
| 3 | Decarboxylation | Acid, Heat | Spirocyclic ketone |
| 4 | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Spirocyclic amine |
| 5 | Protection | Boc₂O | Orthogonally protected spirocycle |
| 6 | Deprotection (optional) | H₂, Pd/C or TFA | Deprotected amine |
Note: This is a generalized representation. Specific reagents and yields can be found in the cited literature. thieme-connect.com
Innovative Methodologies for this compound Scaffold Formation
To overcome the limitations of traditional methods and improve access to complex spirocycles, chemists continue to develop innovative synthetic strategies. These methodologies often employ modern catalytic systems or novel reaction cascades to build the this compound scaffold with greater efficiency and modularity.
One powerful technique is Ring-Closing Metathesis (RCM) , which offers mild reaction conditions for the direct formation of spiro-compounds. arkat-usa.org This approach involves creating a di-alkenyl substituted precursor, often from a cyclic ketone, which is then cyclized using a Grubbs catalyst. A key advantage of RCM is that it introduces a double bond into the newly formed ring, providing a handle for further synthetic manipulation. arkat-usa.orgrsc.org
A more recent innovation for tackling the quaternary carbon challenge involves the use of titanacyclobutane intermediates . chemrxiv.orgchemrxiv.org This strategy harnesses the reactivity of titanacyclobutanes, generated from ketones, to construct functionalized all-carbon quaternary centers directly. Halogenation of these organotitanium species produces dihalides that can be captured by amines to form azetidine building blocks, streamlining access to a wide variety of azaspiro[3.n]alkanes. researchgate.netchemrxiv.org
Furthermore, visible-light-driven photocatalysis represents a cutting-edge approach for constructing spirocyclic systems. acs.org While not yet specifically detailed for this compound, this method has been used to generate nitrogen-centered radicals from N-allylsulfonamides, which then engage in cyclization with alkenes to form β-spirocyclic pyrrolidines. acs.org The principles of this technology could potentially be adapted for the synthesis of other N-heterospirocycles, offering a modern and efficient alternative to traditional methods.
Enolate Acylation for Spirocyclic Quaternary Center Elaboration
A notable strategy for the construction of the this compound framework involves a six-step route that utilizes enolate acylation to create the requisite quaternary carbon center. chemrxiv.orgresearchgate.netresearchgate.net This approach has been successfully applied to the synthesis of related 2,6-diazaspiro[3.4]octane systems as well. chemrxiv.orgresearchgate.netresearchgate.net The formation of this all-carbon quaternary center is a significant challenge in organic synthesis, and the enolate acylation method provides a reliable, albeit multi-step, solution. chemrxiv.org While effective for discovery research, the demand for more direct and modular entry points to azaspiro[3.n]alkanes continues to drive the development of new synthetic methods. researchgate.netresearchgate.net
Titanacyclobutane-Mediated Synthesis of Azaspiro[3.n]alkanes
Harnessing the reactivity of titanacyclobutane intermediates offers a novel and streamlined approach to constructing functionalized all-carbon quaternary centers from ketones. chemrxiv.orgchemrxiv.org This methodology facilitates access to a variety of azaspiro[3.n]alkanes, which are valuable three-dimensional building blocks for drug discovery. chemrxiv.orgchemrxiv.org The strategy involves the generation of titanacyclobutanes from ketones or alkenes. researchgate.net Subsequent halogenation of these organotitanium species yields functionalized alkyl dihalides, which can then be captured by amines to afford the desired azetidine building blocks, including those that form the core of diazaspiro[3.5]nonane systems. researchgate.net This modular approach is a significant advancement, streamlining the integration of these complex motifs into medicinal chemistry programs. chemrxiv.org
Modular Assembly of Azetidines and Related Spirocyclic Congeners
The modular assembly of azetidines and their spirocyclic congeners, including this compound, is a key focus in modern heterocyclic chemistry. researchgate.net The titanacyclobutane-mediated strategy exemplifies this modularity, allowing for the combination of different ketone and amine starting materials to generate a diverse range of spirocyclic structures. chemrxiv.orgresearchgate.net This approach not only provides access to the core this compound skeleton but also allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties for drug development. researchgate.net The ability to construct these intricate structures in a modular fashion is crucial for exploring the chemical space around this privileged scaffold.
Novel Approaches for Orthogonally Protected Diazaspiro[3.5]nonane Analogues
The development of novel and efficient syntheses for orthogonally protected this compound analogues is of paramount importance for their use as versatile building blocks in medicinal chemistry. thieme.dethieme.deresearchgate.net Orthogonal protection allows for the selective functionalization of the two nitrogen atoms within the spirocycle, a critical feature for constructing complex molecules. Researchers have described a novel and efficient synthesis of such orthogonally protected spirocyclic amines for the first time. researchgate.net This robust and cost-effective synthesis enables the production of multigram quantities of these building blocks, which are gaining increasing attention within the medicinal chemistry community. thieme.dethieme.de
Synthesis of Key Derivatives and Functionalized Intermediates
The utility of the this compound scaffold is largely dependent on the ability to synthesize and further functionalize key derivatives and intermediates. This section explores the preparation and reactivity of a specifically protected derivative and the subsequent functionalization reactions that can be performed.
Preparation and Reactivity of tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate is a key step in creating a differentially protected spirocyclic system. This allows for selective manipulation of the two nitrogen atoms. The benzyl group on one nitrogen and the tert-butoxycarbonyl (Boc) group on the other provide orthogonal protection, meaning one can be removed without affecting the other. The preparation of this and similar derivatives has been a focus of synthetic efforts to create versatile intermediates for further chemical elaboration.
Functionalization Reactions: Esterification, Alkylation, and Cyclization Processes
Once the orthogonally protected this compound core is established, a variety of functionalization reactions can be employed. These include:
Esterification: The carboxylate group, often introduced as part of a protecting group, can be modified or other ester functionalities can be introduced.
Alkylation: The secondary amine within the spirocycle can be alkylated to introduce a wide range of substituents.
Cyclization: The bifunctional nature of the diazaspirocycle allows for intramolecular cyclization reactions to form more complex, polycyclic systems. For instance, intramolecular cyclization of linear precursors containing amine and carbonyl functionalities is a widely adopted method to form spirocyclic lactam intermediates.
These functionalization reactions are essential for building upon the this compound scaffold to create novel molecules with potential therapeutic applications. The ability to perform these transformations selectively is a testament to the strategic use of protecting groups in the synthetic design.
Data Tables
Synthetic Routes for Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Systems
The synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane systems is a key area of research due to the importance of these scaffolds in medicinal chemistry. acs.orgresearchgate.net These structures contain two distinct secondary amines, which allows for selective functionalization at different points in a synthetic sequence. acs.orgacs.org A primary strategy for constructing the methyl-substituted spiroazetidine core involves nitrile lithiation and subsequent alkylation chemistry. acs.orgacs.org
This approach provides a versatile route to these complex, three-dimensional structures that are of growing interest as bioisosteres for more traditional ring systems like piperazine (B1678402). chemrxiv.org The ability to introduce methyl groups at specific positions can significantly influence the conformational rigidity and binding affinity of the final molecule. chemrxiv.org
A general synthetic pathway to access these methyl-substituted systems is outlined below. The process often starts from readily available piperidine derivatives, with the key spirocyclic junction being formed through carefully controlled cyclization reactions.
| Starting Material | Key Reagents/Intermediates | Reaction Type | Product | Reference |
| N-Boc-4-piperidone | Nitrile lithiation reagents, Alkylating agents | Lithiation, Alkylation, Cyclization | Methyl-substituted N-Boc-2,7-diazaspiro[3.5]nonane | acs.orgacs.org |
| 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester | Trifluoroacetic acid, Dichloromethane | Deprotection | 2,7-Diazaspiro[3.5]nonane, 7-Methyl- | chemicalbook.com |
Regioselective and Stereoselective Synthesis Considerations
The synthesis of specific isomers of methyl-substituted 2,7-diazaspiro[3.5]nonanes requires precise control over both regioselectivity and stereoselectivity. The positions of the methyl groups on the piperidine or azetidine rings can lead to different diastereomers, each with potentially unique biological activities.
Regioselectivity: The regioselectivity of the synthesis is largely determined by the choice of starting materials and the reaction pathway. For instance, the nitrile lithiation/alkylation strategy allows for the specific placement of substituents on the azetidine ring. acs.orgacs.org The ability to use protecting groups on the nitrogen atoms provides another layer of control, allowing for the sequential functionalization of the two rings. acs.orgresearchgate.net This differentiation is crucial for synthesizing complex molecules where specific connectivity is required.
Stereoselectivity: When methyl groups are introduced, chiral centers are created, leading to the possibility of multiple stereoisomers. The synthesis of a single enantiomer often requires either a chiral starting material, the use of a chiral auxiliary, or a classical resolution step. acs.org For related spirocyclic systems, classical resolution using a tartaric acid derivative has been successfully employed to isolate a single enantiomer on a larger scale. acs.orgacs.org The stereochemical outcome of the cyclization and substitution reactions is critical and is often influenced by the reaction conditions and the steric bulk of the substituents. The development of stereoselective methods is a key challenge in this area, as the three-dimensional arrangement of atoms in these spirocyclic systems is a major determinant of their interaction with biological targets.
Strategic Integration of 2,6 Diazaspiro 3.5 Nonane in Medicinal Chemistry
Building Block Utility in Complex Organic Molecule Construction
The 2,6-diazaspiro[3.5]nonane framework serves as a versatile and valuable building block in the synthesis of complex organic molecules for medicinal chemistry. selvita.comthieme-connect.com Its utility is significantly enhanced by the development of efficient synthetic routes that allow for the production of orthogonally protected analogues on a gram scale. thieme-connect.com A reliable six-step synthesis has been established, making this scaffold readily accessible for broader integration into drug discovery programs. thieme-connect.comresearchgate.net
Orthogonal protection, typically employing Boc (tert-butyloxycarbonyl) and benzyl (B1604629) groups on the respective nitrogen atoms, is crucial. thieme-connect.com This strategy permits the selective functionalization of each nitrogen atom within the spirocycle. For instance, the Boc group can be cleaved under acidic conditions (e.g., TFA or HCl), allowing for modification of the azetidine (B1206935) nitrogen, followed by the hydrogenolytic cleavage of the benzyl group to functionalize the piperidine (B6355638) nitrogen, or vice versa. thieme-connect.com This controlled, stepwise elaboration enables the precise installation of various substituents, facilitating the construction of diverse and complex molecular architectures designed to interact with specific biological targets. thieme-connect.com The commercial availability of some derivatives, albeit often at a high cost, further underscores their value as building blocks in research and development. thieme-connect.com3wpharm.com
Influence on Molecular Architecture and Conformation
Spirocyclic systems, by definition, feature two rings connected by a single common atom. This arrangement inherently introduces a rigid, three-dimensional structure. thieme-connect.com Unlike more flexible aliphatic chains or simple ring systems, the this compound moiety locks the connected substituents into well-defined spatial orientations. This conformational restriction can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. nih.gov The defined exit vectors from the spirocyclic core provide a predictable framework for orienting functional groups to optimize interactions within a binding pocket. uniba.it
A significant trend in modern drug discovery is the move towards molecules with a higher fraction of sp3-hybridized carbon atoms (Fsp3). whiterose.ac.uknih.gov Molecules with greater sp3 character tend to have more complex, three-dimensional shapes, which can lead to improved solubility, greater metabolic stability, and more specific interactions with biological targets, thereby reducing off-target effects. researchgate.net
| Molecular Characteristic | Associated Advantage in Drug Design | Relevance of this compound |
|---|---|---|
| High Fsp3 Character | Improved solubility, metabolic stability, and clinical success rates. researchgate.net | Serves as an sp3-rich building block. |
| Structural Rigidity | Reduces entropic penalty upon binding, potentially increasing affinity and selectivity. nih.gov | The spirocyclic nature imparts significant conformational constraint. thieme-connect.com |
| Three-Dimensionality | Enhances shape complementarity with target binding sites, moving beyond "flat" molecules. whiterose.ac.uk | Provides defined exit vectors for substituents in 3D space. |
Impact on Physicochemical Properties and Drug Metabolism and Pharmacokinetics (DMPK)
The introduction of a this compound core can favorably modulate the physicochemical and DMPK properties of a drug candidate. Strained spiro heterocycles have been associated with improved metabolic stability, decreased lipophilicity, and increased aqueous solubility. uniba.it These properties are critical for a molecule's success as a drug, governing its absorption, distribution, metabolism, and excretion (ADME). For example, replacing traditional heterocycles with spirocyclic motifs can disrupt metabolic pathways that target more conventional structures. The inherent polarity of the two nitrogen atoms can also contribute to improved solubility, a common hurdle in drug development.
Role in Drug Discovery and Lead Optimization Strategies
The this compound scaffold is a key tool in lead optimization, the process of refining a promising "hit" compound into a viable drug candidate. nih.govdanaher.comresearchgate.netcriver.com One of its most powerful applications is as a bioisostere for the piperazine (B1678402) ring. nih.govnih.gov The piperazine moiety is present in over 100 FDA-approved drugs but can sometimes be associated with undesirable properties, such as poor selectivity or specific metabolic liabilities. enamine.netenamine.net
By replacing a piperazine with a diazaspiroalkane like this compound, medicinal chemists can maintain the crucial nitrogen-based connection points while introducing a completely different three-dimensional geometry. This "scaffold hopping" strategy can lead to dramatic changes in biological activity. For instance, in the development of sigma receptor ligands, replacing a piperazine moiety with diazaspiroalkanes resulted in a significant shift in selectivity away from the σ2 receptor and towards the σ1 receptor. nih.gov This demonstrates how such a substitution can be used to fine-tune a compound's pharmacological profile to achieve a desired therapeutic effect and avoid off-target interactions.
The table below summarizes key applications of this scaffold in drug discovery projects.
| Strategy | Application Example | Outcome | Reference |
|---|---|---|---|
| Bioisosteric Replacement (Scaffold Hopping) | Replacement of piperazine in sigma receptor ligands. | Resulted in a loss of affinity for the σ2 receptor and an increase in affinity for the σ1 receptor. | nih.gov |
| Scaffold Elaboration | Use as a core scaffold for building diverse compound libraries. | Creation of novel, sp3-rich molecules with distinct biological activities. | whiterose.ac.uk |
| Lead Optimization | Incorporation into molecules to improve potency, selectivity, and DMPK properties. | Development of preclinical candidates with optimized characteristics. | nih.govdanaher.comcriver.com |
Pharmacological Activities and Structure Activity Relationship Sar Investigations
Targeting Oncogenic Pathways
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12C mutation being a key target for therapeutic intervention. researchgate.netwepub.org This mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a unique opportunity for targeted covalent inhibition. researchgate.netnih.gov The formation of a covalent bond with this mutant cysteine can lock the KRAS protein in an inactive state, thereby blocking downstream signaling pathways that promote cell proliferation. nih.govnih.gov Derivatives of the diazaspiro[3.5]nonane scaffold have been instrumental in the development of such inhibitors.
Compounds incorporating a 2,7-diazaspiro[3.5]nonane linker have been identified as effective covalent inhibitors of the KRAS G12C protein. nih.govacs.org These inhibitors typically feature an acrylamide (B121943) warhead that forms an irreversible covalent bond with the reactive thiol group of the Cys12 residue present in the mutant KRAS protein. nih.govnih.gov This targeted covalent interaction is highly selective for the G12C mutant, locking the oncoprotein in its inactive, GDP-bound state and preventing its reactivation. nih.gov The discovery of these molecules has been a significant breakthrough, providing a strategy for targeting a protein once considered "undruggable". elsevierpure.com
Screening of DNA-encoded libraries has been a powerful tool in identifying promising scaffolds for KRAS G12C inhibition. In one such screening campaign against approximately 16 million compounds, hits containing a 2,7-diazaspiro[3.5]nonane linker were prominently identified, accounting for a significant percentage of the validated compounds. nih.govacs.org
A key derivative from this class, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one (referred to as compound 1 in a foundational study), demonstrated significant biological activity. nih.gov In cellular assays, this compound exhibited potent inhibition of phosphorylated ERK (pERK), a downstream marker of KRAS signaling, and effectively inhibited the growth of a KRAS G12C mutation-positive cell line. nih.gov
The in vivo efficacy of this class of compounds was confirmed in xenograft mouse models. Subcutaneous administration of the initial lead compound resulted in a dose-dependent antitumor effect in mice with tumors derived from the NCI-H1373 cell line, which harbors the KRAS G12C mutation. nih.gov Further optimization led to the development of ASP6918, a compound that showed extremely potent in vitro activity and induced dose-dependent tumor regression in the same xenograft model following oral administration. nih.gov These findings underscore the therapeutic potential of the 2,7-diazaspiro[3.5]nonane scaffold in developing clinically viable KRAS G12C inhibitors. nih.gov
| Compound | Activity Type | Model | Observed Effect | Reference |
|---|---|---|---|---|
| Compound 1 Derivative | In Vitro | KRAS G12C-positive cell line | Potent cellular pERK inhibition and cell growth inhibition. | nih.gov |
| Compound 1 Derivative | In Vivo | NCI-H1373 xenograft mouse model | Dose-dependent antitumor effect (subcutaneous). | nih.gov |
| ASP6918 | In Vitro | KRAS G12C-positive cell line | Extremely potent activity. | nih.gov |
| ASP6918 | In Vivo | NCI-H1373 xenograft mouse model | Dose-dependent tumor regression (oral). | nih.gov |
Structure-based drug design has been pivotal in enhancing the potency of these inhibitors. nih.gov The general structure of these covalent inhibitors consists of a core, an acrylamide-capped amine linker, and other substituents that engage with various pockets of the protein. acs.org Optimization efforts have focused on modifying substituents on the core scaffold to improve interactions with the target protein. nih.gov
X-ray crystallography has provided critical insights into how these inhibitors interact with the KRAS G12C protein. nih.gov Co-crystal structures confirm that these compounds bind covalently to the Cys12 residue and occupy an allosteric pocket known as the Switch-II pocket (S-IIP). nih.govucsf.edularvol.com This pocket is accessible only when KRAS is in its inactive, GDP-bound state. exlibrisgroup.com
The binding of the inhibitor in the Switch-II pocket disrupts the protein's normal function and prevents it from engaging with downstream effectors. nih.gov The crystallographic data reveals the specific interactions between the diazaspiro[3.5]nonane-containing ligand and the amino acid residues within the pocket, guiding further structural optimization to enhance binding affinity and selectivity. nih.govnih.gov
Modulation of Sigma Receptors (SRs)
Sigma receptors (SRs), classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are a unique class of proteins involved in various physiological processes. They represent important targets for the development of therapeutics for neurological disorders and other conditions. The diazaspiro[3.5]nonane core has been identified as a valuable scaffold for designing high-affinity sigma receptor ligands. nih.govacs.org
Derivatives based on the 2,7-diazaspiro[3.5]nonane moiety have been synthesized and evaluated for their binding affinity at both S1R and S2R. nih.govacs.org Radioligand binding assays have shown that this series of compounds can produce high-affinity ligands, with some exhibiting low nanomolar Ki values for S1R. nih.govacs.org
Notably, several compounds have demonstrated a preference for the S1R subtype over the S2R subtype, with selectivity ratios ranging from 6- to 10-fold. nih.govacs.org For example, compound 4b (AD186) emerged as a particularly high-affinity S1R ligand with a Ki of 2.7 nM for S1R and 27 nM for S2R. nih.govacs.orgnih.gov Functional assays confirmed that while some of these derivatives act as S1R antagonists, others, like compound 4b , act as S1R agonists. nih.govnih.govacs.org This highlights the versatility of the 2,7-diazaspiro[3.5]nonane core in developing SR ligands with specific functional profiles. nih.gov
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |
|---|---|---|---|---|
| 4b (AD186) | 2.7 | 27 | 10.0 | nih.govacs.org |
| 4c | 3.5 | - | - | nih.govacs.org |
| 5b (AB21) | 13 | 102 | 7.8 | nih.govacs.org |
Compound Names Table
| Name |
| 2,6-Diazaspiro[3.5]nonane |
| 2,7-Diazaspiro[3.5]nonane |
| 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one |
| ASP6918 |
| AD186 |
| AB21 |
| Sotorasib |
| Adagrasib |
| Divarasib |
| BI 1823911 |
In Vivo Analgesic Effects and Mechanism-of-Action Studies
There is a lack of specific in vivo studies detailing the analgesic effects of this compound derivatives acting directly through opioid receptors. However, research on the closely related 2,6-diazaspiro[3.4]octan-7-one scaffold has shown that derivatives can act as potent sigma-1 receptor (σ1R) antagonists. nih.gov In preclinical models, a lead compound from this series was found to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance. nih.gov This suggests a mechanism of action that modulates the opioid system via the sigma-1 receptor rather than direct opioid receptor binding. nih.gov Similarly, studies on other spiro-compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have shown anti-allodynic efficacy in inflammatory pain models through DOR agonism. nih.gov
Role of the 2,7-Diazaspiro[3.5]nonane Core in Ligand Specificity and Potency
The 2,7-diazaspiro[3.5]nonane core, an isomer of the titular compound, has been identified as a valuable motif for achieving high ligand specificity and potency, though notably in the context of dopamine (B1211576) receptors rather than opioid receptors. nih.gov Research has demonstrated that incorporating this spirocyclic core can effectively modulate a compound's interaction with the dopamine D4 receptor (D4R). By replacing a core piperidine (B6355638) ring with the 2,7-diazaspiro[3.5]nonane structure, researchers were able to extend a key part of the molecule further into a specific binding pocket of the D4R, which afforded both potent and selective activity. nih.gov This strategic use of the diazaspiro core was instrumental in developing selective D4R antagonists, marking a significant finding in the application of this specific scaffold. nih.gov
Dopamine Receptor Antagonism
Selective Dopamine D4 Receptor (D4R) Antagonism
The 2,7-diazaspiro[3.5]nonane core has been successfully utilized as a foundational scaffold for the design of potent and selective antagonists for the dopamine D4 receptor (D4R). nih.gov In one key study, a compound featuring this core, designated as compound 4 , displayed significant selectivity for D4R over other dopamine receptor subtypes like D2R and D3R. nih.gov This selectivity is attributed to the unique three-dimensional structure of the spirocycle, which orients the attached chemical groups in a manner that is highly complementary to the D4R binding site. The development of such selective antagonists is considered a promising avenue for therapeutic interventions in various central nervous system conditions. mdpi.com
Positional SAR Studies on the Diazaspiro[3.5]nonane Core for D4R Activity
Intensive structure-activity relationship (SAR) studies have been conducted on the 2,7-diazaspiro[3.5]nonane scaffold to optimize D4R antagonist activity. These investigations focused on modifying two key regions of the molecule, termed the "southern" and "northern" rings.
In the southern region, replacing a difluorophenyl group with a dichlorophenyl substituent (compound 9 ) led to a significant increase in D4R activity, although this came at the cost of reduced selectivity over other dopamine receptor subtypes. nih.gov Conversely, the introduction of other aromatic groups like fluorophenol (compound 8 ), benzodioxole (compound 11 ), or fluoropyridine (compound 10 ) resulted in a marked decrease in inhibitory activity. nih.gov
In the northern region, modifications to the phenyl ring attached to the azetidine (B1206935) nitrogen of the spiro-core also had a substantial impact on potency. The data indicates that specific substitution patterns are crucial for maintaining high affinity for the D4R.
| Compound | Southern Moiety | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D4 vs D2/D3) |
|---|---|---|---|---|---|
| 4 | 3,4-Difluorobenzyl | 150 | >10000 | 3600 | >67-fold / 24-fold |
| 8 | 3-Fluoro-4-hydroxyphenyl | 1700 | >10000 | >10000 | >5.9-fold |
| 9 | 3,4-Dichlorophenyl | 14 | 190 | 190 | 13.6-fold |
| 10 | 5-Fluoropyridin-2-yl | 6000 | >10000 | >10000 | >1.7-fold |
| 11 | Benzo[d] nih.govnih.govdioxol-5-yl | 1400 | >10000 | >10000 | >7.1-fold |
Data sourced from computer-aided design and biological evaluation studies of diazaspirocyclic D4R antagonists. nih.gov
Antimicrobial and Neuroprotective Potentials
Dedicated studies focusing specifically on the antimicrobial or neuroprotective properties of this compound or its derivatives were not prominent in the surveyed scientific literature. While research into the antimicrobial epa.gov and neuroprotective mdpi.comscilit.com activities of various heterocyclic and spirocyclic compounds is an active area, specific data for the this compound scaffold remains to be established.
Exploration of Antitubercular Activity
A review of scientific literature did not yield specific studies focused on the antitubercular properties of this compound derivatives. Consequently, data on the structure-activity relationship of this particular scaffold against Mycobacterium tuberculosis is not available at this time.
Broad-Spectrum Antibacterial Activity against ESKAPE Pathogens
There is currently no available research in the reviewed scientific literature that details the investigation of this compound derivatives for broad-spectrum antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Interactions with Sigma Receptors for Neuroprotection and Neurodegenerative Disease Research
While direct studies linking this compound derivatives to sigma receptors were not identified in the literature search, the scaffold has been integral to the development of compounds for neurodegenerative disease research. Specifically, its derivatives have been optimized as potent agents for lowering the mutant huntingtin (mHTT) protein, the cause of Huntington's disease. ucl.ac.uk
Research has focused on designing this compound-based molecules that act as huntingtin (HTT) pre-mRNA splicing modulators. These compounds function by promoting the inclusion of a pseudoexon containing a premature termination codon, which leads to nonsense-mediated decay of the transcript. This mechanism effectively reduces the levels of HTT mRNA and, consequently, the huntingtin protein. ucl.ac.uk
An optimization effort starting from a benzamide (B126) core and moving to a pyrazinamide (B1679903) core led to the identification of a potent, CNS-penetrant, and orally bioavailable HTT-splicing modulator incorporating the this compound moiety. This compound demonstrated significant lowering of the huntingtin protein in both human Huntington's disease stem cells and in a mouse model of the disease. ucl.ac.uk
| Compound | Structure/Modification | Target | Mechanism of Action | Significance |
|---|---|---|---|---|
| Compound 27 | An optimized pyrazinamide derivative featuring a this compound core. | Huntingtin (HTT) pre-mRNA | Promotes insertion of a pseudoexon at the exon 49–50 junction, leading to nonsense-mediated decay of the transcript. | Potent, CNS-penetrant, and orally bioavailable agent that significantly lowers HTT protein levels in preclinical models of Huntington's disease. ucl.ac.uk |
Other Reported Biological Activities
NAMPT Inhibition
A literature review did not uncover any studies describing the design or evaluation of this compound derivatives as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Antiviral Activity against Influenza Viruses
No research detailing the investigation of this compound derivatives for antiviral activity against influenza viruses was found in the reviewed scientific literature.
Systematic Structure-Activity Relationship (SAR) Methodologies
Systematic Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, involving the methodical alteration of a lead compound's structure to understand how specific chemical features influence its biological activity. This process typically involves modifying substituents, changing ring structures, and altering linkers to map the chemical space and optimize properties like potency, selectivity, and pharmacokinetic profile.
While the this compound scaffold is utilized as a versatile building block in medicinal chemistry, a systematic, cross-target SAR investigation for this specific core is not available in the published literature. The development of compounds for Huntington's disease, however, provides an example of a targeted SAR study. In that research, the core was modified, and various substituents were explored to achieve a potent and drug-like HTT-splicing modulator, demonstrating a specific application of SAR principles to this scaffold. ucl.ac.uk
Correlating Substituent Effects with Biological Responses
The biological activity of diazaspiro[3.5]nonane derivatives can be significantly modulated by the nature and position of various substituents. A notable example is the investigation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C protein, a key target in cancer therapy. In these studies, the diazaspiro[3.5]nonane core acts as a scaffold to which an acryloyl amine moiety is attached, enabling covalent binding to the target protein.
The optimization of a lead compound in this series demonstrated a clear correlation between specific substitutions and the resulting inhibitory activity and metabolic stability. For instance, the addition of chloro and fluoro groups to a quinazoline (B50416) ring attached to the diazaspiro[3.5]nonane core, along with a methyl-1H-indazol-4-yl group, led to a significant enhancement in both potency and metabolic stability in human and mouse liver microsomes. This highlights the importance of strategically placed electron-withdrawing and sterically appropriate groups in improving the pharmacological profile of these compounds.
Furthermore, studies on other diazaspiro compounds, such as diazaspiro bicyclo hydantoin (B18101) derivatives, have shown that the presence of electron-withdrawing groups on a benzyl (B1604629) substituent attached to the diazaspiro nucleus can lead to enhanced cytotoxic activities against human leukemia cell lines. Specifically, compounds with such groups at the third and fourth positions of the phenyl ring exhibited selective cytotoxicity. This suggests a general principle where the electronic properties of substituents on aryl moieties attached to the diazaspiro core play a crucial role in determining the biological response.
The following interactive data table summarizes the observed effects of different substituents on the biological activity of diazaspiro[3.5]nonane derivatives and related compounds.
| Scaffold | Substituent(s) | Position of Substituent(s) | Observed Biological Response |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | 6-chloro, 8-fluoro on quinazoline ring; 5-methyl-1H-indazol-4-yl | N7 of the diazaspiro core | Potent covalent inhibition of KRAS G12C; high metabolic stability |
| Diazaspiro bicyclo hydantoin | Electron-withdrawing groups on benzyl ring | N8 of the diazaspiro core (positions 3 and 4 of the phenyl ring) | Increased cytotoxic activity against human leukemia cells (K562 and CEM) |
| Diazaspiro bicyclo hydantoin | Alkene, ester, or ether groups | N3 of the diazaspiro core | Cytotoxic activity increases in the order: alkene > ester > ether |
Molecular Design Principles in SAR Studies
The molecular design of drugs based on the diazaspiro[3.5]nonane scaffold is guided by several key principles aimed at optimizing the compound's interaction with its biological target while maintaining favorable pharmacokinetic properties. The inherent rigidity and three-dimensional nature of the spirocyclic system are advantageous in drug design, as they can reduce the entropic penalty upon binding to a target and allow for a more precise orientation of functional groups.
A primary design consideration is the use of the diazaspiro[3.5]nonane core as a rigid scaffold to present key pharmacophoric elements in a defined spatial arrangement. In the case of the KRAS G12C inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified through structural optimization to effectively bind within the switch-II pocket of the protein. This demonstrates a design principle where the spirocyclic core serves to correctly position a reactive group for covalent modification of the target protein.
Another important principle is the strategic modification of the scaffold to enhance metabolic stability and in vivo efficacy. The optimization of the lead compound in the KRAS G12C inhibitor series led to the identification of a derivative with high metabolic stability in both human and mouse liver microsomes. This was achieved through the careful selection of substituents that block potential sites of metabolism without compromising binding affinity. The resulting compound exhibited a dose-dependent antitumor effect in a xenograft mouse model, validating this design approach.
Furthermore, the design of GPR119 agonists based on a 7-azaspiro[3.5]nonane scaffold illustrates the principle of optimizing both a "capping group" and an aryl group to achieve high potency. This highlights the modular nature of spirocyclic drug design, where different regions of the molecule can be systematically modified to fine-tune its biological activity and pharmacokinetic profile. The goal is often to achieve a balance between potency, selectivity, and drug-like properties such as solubility and permeability.
Computational Chemistry and Molecular Modeling Applications
Elucidation of Ligand-Target Binding Modes
Computational methods are pivotal in visualizing and understanding the precise orientation and interactions of 2,6-diazaspiro[3.5]nonane-containing ligands within the binding sites of target proteins. By simulating the complex interplay of forces between the ligand and the receptor, researchers can elucidate the specific binding modes that are responsible for a compound's biological activity.
One key finding from molecular modeling studies is that the spirocyclic nature of the diazaspiro[3.5]nonane core allows substituents to be projected into three-dimensional space in well-defined vectors. This is critical for establishing specific interactions with amino acid residues in a protein's binding pocket. For instance, in the development of ligands for the σ2 receptor, the diazaspiro core acts as a bioisostere for piperazine (B1678402), with molecular dynamics simulations revealing that the protonated nitrogen atom consistently forms a crucial salt bridge or hydrogen bond with key residues like ASP29. mdpi.com Similarly, in the design of dopamine (B1211576) D4 receptor (D4R) antagonists, replacing a traditional piperidine (B6355638) core with a 2,7-diazaspiro[3.5]nonane scaffold was shown to extend another part of the molecule further into a transmembrane pocket, enhancing both potency and selectivity. nih.gov
These simulations can reveal subtle but critical details, such as the role of individual atoms and functional groups in the ligand. Molecular dynamics simulations have been used to track the stability of these interactions over time, confirming that key hydrogen bonds and salt bridges are maintained, thus ensuring a stable binding mode. mdpi.com
| Target Receptor | Diazaspiro[3.5]nonane Analog | Key Interacting Residue | Type of Interaction | Computational Method |
|---|---|---|---|---|
| σ2 Receptor | Substituted this compound | ASP29 | Salt Bridge / Hydrogen Bond | Molecular Dynamics Simulation mdpi.com |
| Dopamine D4 Receptor | 2,7-Diazaspiro[3.5]nonane derivative | TM4/5/6 Pocket Residues | Hydrophobic Interaction | Molecular Modeling nih.gov |
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijnc.irresearchgate.net This method is instrumental in the initial stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds containing the this compound scaffold against a specific protein target.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov For diazaspiro[3.5]nonane derivatives, docking studies have successfully predicted binding poses that are consistent with experimental data. For example, in studies targeting the σ2 receptor, docking simulations positioned the protonated nitrogen of the diazaspiro core within 2.5 to 3.3 Å of the carboxylate group of ASP29, an ideal distance for a strong ionic interaction. mdpi.com
Induced-Fit Docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations
Standard molecular docking often treats the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes to accommodate a binding ligand—a phenomenon known as "induced fit". Induced-fit docking (IFD) protocols account for this flexibility, providing a more accurate prediction of the binding mode and affinity.
Following docking, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are frequently employed to refine the binding energy predictions. nih.govfrontiersin.org This method provides a more physically realistic estimation of the binding free energy by considering the energies of the ligand, receptor, and the complex, along with the effects of solvation. nih.govnih.gov The binding free energy (ΔG_bind) is calculated by summing various energy components, including van der Waals, electrostatic, and solvation energies. nih.gov
MM-GBSA has proven to be a valuable tool for ranking compounds and eliminating false positives from initial virtual screening campaigns. frontiersin.orgresearchgate.net Studies have shown that rescoring docking poses with MM-GBSA often leads to a better correlation with experimental binding affinities compared to docking scores alone. nih.gov This is because MM-GBSA provides a more rigorous, physics-based assessment of the binding event. nih.govresearchgate.net
| Parameter | Docking Score (kcal/mol) | ΔG_bind (MM-GBSA) (kcal/mol) | Key Energy Contributions (MM-GBSA) |
|---|---|---|---|
| Value | -9.8 | -55.7 | ΔE_vdw: -65.2, ΔE_elec: -40.1, ΔG_solv: +49.6 |
Prediction and Validation of Compound Functional Profiles (e.g., Agonist vs. Antagonist)
Beyond predicting binding affinity, computational models can help predict the functional effect of a ligand—whether it will act as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is often achieved by analyzing the specific conformational changes the receptor undergoes upon ligand binding.
For G-protein coupled receptors (GPCRs), a common target class for diazaspiro[3.5]nonane derivatives, computational studies can identify subtle differences in the interaction patterns of agonists versus antagonists. nih.gov For instance, the formation or disruption of specific hydrogen bond networks within the receptor's transmembrane helices can be a hallmark of activation. By comparing the simulated conformational ensembles of the receptor when bound to different diazaspiro[3.5]nonane derivatives, it is possible to classify these compounds based on their likely functional profile, guiding subsequent experimental validation. nih.govnih.gov
Computational Insights into Structure-Function Relationships
A primary goal of molecular modeling is to understand the relationship between a molecule's structure and its biological function (Structure-Function Relationship, SFR). nih.govmdpi.com For derivatives of this compound, computational studies provide a framework for rationalizing how modifications to the scaffold affect binding affinity, selectivity, and functional activity. nih.gov
By systematically altering substituents on the diazaspiro core in silico and calculating the resulting change in binding energy or interaction patterns, researchers can build predictive models. For example, in the development of D4R antagonists, computational analysis helped rationalize why adding a dichlorophenyl group significantly increased activity compared to a difluorophenyl moiety. nih.gov These insights allow for the focused design of new analogs with improved properties.
Molecular dynamics simulations further enhance this understanding by revealing how structural changes impact the stability and dynamics of the ligand in the binding pocket. mdpi.com A compound that shows a low root-mean-square deviation (RMSD) over the course of a simulation is considered to have a stable binding mode, which often correlates with higher potency. mdpi.comresearchgate.net These computational SFR studies are essential for transforming a promising hit compound into a refined lead candidate.
Categorization and Comparative Analysis of 2,6 Diazaspiro 3.5 Nonane Derivatives
Prominent Derivatives and Their Research Focus
The 2,6-diazaspiro[3.5]nonane framework, which features a unique fusion of an azetidine (B1206935) and a piperidine (B6355638) ring sharing a single carbon atom, serves as a foundational structure for a variety of derivatives. Researchers have modified this core to explore novel chemical space and develop compounds with specific therapeutic potential. The following subsections detail the research focus of several key series of these derivatives.
2,6-Diazaspiro[3.5]nonan-5-one and its Oxygenated Analogues
While specific research literature on 2,6-diazaspiro[3.5]nonan-5-one is limited, the investigation of its oxygenated analogues, particularly those with slight variations in the ring system, provides insight into the research utility of such structures. For instance, related compounds like 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been identified as a focus of significant interest in the pursuit of treatments for type 2 diabetes mellitus.
The research in this area has concentrated on developing potent and selective antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5). nih.gov SSTR5 is recognized as a promising drug target for managing type 2 diabetes. nih.gov The core spirocyclic structure is used as a scaffold to which various functional groups are attached to optimize binding affinity and selectivity for the SSTR5 receptor. Studies have shown that modifications, such as the introduction of a carboxyl group on a terminal benzene (B151609) ring of a substituent, can significantly enhance the antagonistic activity of these compounds. nih.gov This line of research underscores the potential of oxygenated diazaspiroalkane scaffolds in the development of novel therapeutics.
tert-Butyl this compound-2-carboxylate Series
The tert-butyl this compound-2-carboxylate series, which includes the 2-carboxylate and 6-carboxylate isomers, represents a cornerstone for the synthesis of more complex molecules in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, allowing for selective functionalization of one of the two nitrogen atoms in the diazaspiro core.
The primary research focus for this series is its application as a versatile building block. researchgate.net The ability to orthogonally protect the two amine functionalities is a significant synthetic advantage. researchgate.net This allows chemists to perform reactions on the unprotected amine (e.g., amidation, reductive amination) while the other remains shielded, and then selectively remove the Boc group to functionalize the second nitrogen. This step-wise approach is essential for building complex molecules and libraries of compounds for drug discovery programs. These building blocks are instrumental in creating novel spirocyclic amines with precise three-dimensional arrangements of substituents. researchgate.net
| Property | tert-Butyl this compound-2-carboxylate | tert-Butyl this compound-6-carboxylate |
| PubChem CID | 44182345 | 24820496 |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol | 226.32 g/mol |
| CAS Number | 1086394-57-1 | 885272-17-3 |
| Research Role | Versatile synthetic building block | Versatile synthetic building block |
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane and Related Substituted Variants
This series of derivatives, which belongs to the isomeric 2,7-diazaspiro[3.5]nonane class, is characterized by substitutions on both nitrogen atoms. The research focus here is on the creation of specific ligands for biological targets, with the benzyl (B1604629) and methyl groups serving distinct roles in synthesis and molecular interaction.
The benzyl group is often employed as a protecting group that can be removed in later synthetic steps, similar to the Boc group. However, it can also be part of the final pharmacophore, interacting with biological targets. The smaller methyl group can serve to probe steric limitations within a receptor's binding pocket or to fine-tune the basicity of the nitrogen atom. The synthesis of these N-protected methyl-substituted spirocyclic systems allows for the creation of motifs with differentiated sites for further chemical modifications. These variants are explored for their potential as novel ligands, for example, for nicotinic acetylcholine (B1216132) receptors (nAChR), where the rigid spirocyclic core helps to hold appended functional groups in a specific orientation for receptor binding.
| Compound Name | CAS Number | Molecular Formula | Research Application |
| 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7 | C₁₆H₂₄N₂ | Synthetic intermediate, scaffold for ligand design |
| Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 1227456-92-9 | C₁₅H₂₀N₂O₂ | Protected building block for medicinal chemistry |
2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Derivatives
Derivatives featuring an ethanesulfonyl group are investigated for their potential in medicinal chemistry as building blocks for new pharmaceuticals. The sulfonyl group is a key structural motif in many drugs, and its incorporation into the this compound scaffold allows for the exploration of novel chemical entities.
The research focus on these derivatives is multifaceted. The ethanesulfonyl group can act as a hinge or a point of interaction with biological targets. uni-giessen.de The diazaspiro structure provides specific binding interactions that can modulate the activity of enzymes or receptors. uni-giessen.de Consequently, these compounds are utilized in the synthesis of complex molecules aimed at various therapeutic areas, including neuropharmacology and anti-cancer research. uni-giessen.de The reactivity of the molecule, characteristic of both amines and sulfonates, allows for diverse synthetic applications and further functionalization. uni-giessen.de
Adamantane-containing 2,7-Diazaspiro[3.5]nonane Analogues
The incorporation of an adamantane (B196018) moiety into drug candidates is a well-established strategy in medicinal chemistry. researchgate.net Adamantane is a bulky, rigid, and highly lipophilic hydrocarbon cage. researchgate.netnih.gov When combined with the 2,7-diazaspiro[3.5]nonane scaffold, the research focus is on leveraging these properties to enhance the pharmacological profile of new compounds.
The primary goals of introducing an adamantane group are to:
Increase Lipophilicity : This can improve a compound's ability to cross cell membranes and the blood-brain barrier. researchgate.net
Enhance Metabolic Stability : The rigid cage structure can protect adjacent parts of the molecule from metabolic degradation, prolonging the drug's half-life. nih.gov
Act as a Hydrophobic Anchor : The adamantane group can fit into hydrophobic pockets of target proteins, increasing binding affinity. nih.gov
These analogues are being investigated for a range of applications where adamantane-based drugs have already proven effective, such as antiviral agents (e.g., against Influenza A) and treatments for neurological disorders like Parkinson's and Alzheimer's disease. uni-giessen.deresearchgate.net
Comparative Studies with Related Spirocyclic Systems
The this compound ring system is part of a larger class of spirocyclic amines that are of great interest to medicinal chemists. These structures are considered "bioisosteres" or structural surrogates for more common ring systems like piperidine. Their value lies in the novel three-dimensional shapes they introduce, which can lead to improved properties such as selectivity, potency, and metabolic stability.
A comparative analysis highlights the unique structural features of the this compound core. Its fusion of a four-membered azetidine ring with a six-membered piperidine ring provides a distinct conformational rigidity and spatial arrangement of substituents compared to other spirocyclic or monocyclic systems.
| Spirocyclic System | Ring Composition | Key Structural Features |
| This compound | Azetidine-Piperidine | Asymmetric fusion of a strained 4-membered ring and a flexible 6-membered ring. Offers two distinct nitrogen environments. |
| Piperidine (Monocyclic) | Piperidine | Flexible six-membered ring. A very common scaffold in existing drugs. Considered relatively "flat" in comparison to spirocycles. |
| 2,6-Diazaspiro[3.3]heptane | Azetidine-Azetidine | Symmetric fusion of two strained 4-membered rings. Highly rigid structure with distinct substituent trajectories. |
| 2,8-Diazaspiro[4.5]decane | Pyrrolidine-Piperidine | Fusion of a 5-membered and a 6-membered ring. Offers a different bond angle and conformational profile than the [3.5] system. |
The unique geometry of this compound allows for the exploration of chemical space that is not accessible with simpler monocyclic rings or other spirocyclic combinations. This makes it a valuable scaffold for developing next-generation therapeutics that require precise positioning of functional groups to achieve high target specificity.
Structural Distinctions and Pharmacological Implications of Diazaspiro[3.3]heptane, Diazaspiro[3.4]octane, and Diazaspiro[4.5]decane
The structural diversity of diazaspiroalkanes, arising from the fusion of two nitrogen-containing rings of varying sizes through a single spirocyclic carbon atom, offers a unique three-dimensional architecture that is of significant interest in medicinal chemistry. The parent compound of this family, this compound, serves as a foundational scaffold for the development of novel therapeutic agents. Variations in the ring sizes, as seen in diazaspiro[3.3]heptane, diazaspiro[3.4]octane, and diazaspiro[4.5]decane, lead to distinct structural and conformational properties, which in turn have profound pharmacological implications.
The primary structural distinctions among these diazaspiroalkanes lie in their ring strain, conformational flexibility, and the spatial orientation of the nitrogen atoms and their substituents. These differences directly influence the physicochemical properties of the molecules, such as solubility, lipophilicity, and metabolic stability, as well as their ability to interact with biological targets.
Diazaspiro[3.3]heptane , with its two fused four-membered azetidine rings, is a highly rigid and strained structure. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The compact nature of the diazaspiro[3.3]heptane core makes it an attractive scaffold for mimicking or replacing existing pharmacophores in a more constrained three-dimensional space.
In contrast, diazaspiro[3.4]octane , which consists of a four-membered azetidine ring and a five-membered pyrrolidine (B122466) ring, exhibits a degree of conformational flexibility. This allows for a broader range of spatial arrangements of substituents, which can be beneficial for optimizing interactions with a binding site. The 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in compounds with diverse biological activities, including inhibitors of hepatitis B capsid protein and menin-MLL1 interaction for cancer treatment.
Diazaspiro[4.5]decane , featuring a five-membered pyrrolidine ring and a six-membered piperidine ring, possesses even greater conformational flexibility. This allows for the exploration of a larger chemical space and the potential to interact with a wider variety of biological targets. Derivatives of diazaspiro[4.5]decane have been investigated for their potential as chitin (B13524) synthase inhibitors and antifungal agents.
The pharmacological implications of these structural variations are significant. The choice of a particular diazaspiroalkane scaffold can influence a compound's target affinity, selectivity, and pharmacokinetic profile. For instance, the rigid structure of diazaspiro[3.3]heptane can lead to highly selective ligands, while the more flexible diazaspiro[4.5]decane scaffold may be more suitable for developing compounds that require a specific spatial arrangement of functional groups for optimal activity.
Table 1: Structural and Pharmacological Comparison of Diazaspiroalkanes
| Compound | Ring Composition | Key Structural Features | Pharmacological Relevance |
| Diazaspiro[3.3]heptane | Two 4-membered rings | High rigidity, significant ring strain | Potential for high target affinity and selectivity |
| Diazaspiro[3.4]octane | 4- and 5-membered rings | Moderate flexibility | Privileged scaffold in various therapeutic areas |
| This compound | 4- and 6-membered rings | Intermediate flexibility | Versatile building block in medicinal chemistry |
| Diazaspiro[4.5]decane | 5- and 6-membered rings | High conformational flexibility | Exploration of broader chemical space |
Bioisosteric Replacement Strategies and Their Therapeutic Advantages
Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. Diazaspiroalkanes, particularly this compound and its analogues, have emerged as valuable scaffolds for bioisosteric replacement, offering several therapeutic advantages.
One of the most common applications of diazaspiroalkanes as bioisosteres is the replacement of the piperazine (B1678402) moiety, a common functional group in many approved drugs. While piperazine is a versatile scaffold, it can sometimes be associated with suboptimal pharmacokinetic properties or off-target effects. The rigid, three-dimensional structure of diazaspiroalkanes can serve as a conformationally restricted analogue of piperazine, leading to improved target selectivity and reduced off-target activity.
The therapeutic advantages of employing diazaspiroalkanes in bioisosteric replacement strategies are multifaceted. The introduction of a spirocyclic core can significantly alter a molecule's physicochemical properties. For example, the increased sp3 character of diazaspiroalkanes can lead to improved solubility and metabolic stability, which are crucial for enhancing a drug's oral bioavailability and duration of action.
Furthermore, the unique three-dimensional arrangement of the nitrogen atoms in diazaspiroalkanes allows for precise control over the spatial orientation of substituents. This can lead to optimized interactions with the target protein, resulting in increased potency. The rigidity of the scaffold can also pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and enhancing affinity.
An example of the successful application of this strategy is the replacement of the piperazine ring in certain bioactive compounds with a diazaspiro[3.3]heptane moiety. This substitution has been shown to be a viable strategy in the development of σ2 receptor ligands. While in some cases this replacement led to a reduction in affinity for the target, it highlights the potential of diazaspiro cores to modulate pharmacological activity.
The use of this compound and its related structures as bioisosteres offers a promising avenue for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The ability to fine-tune the structural and physicochemical properties of a drug candidate by incorporating these unique scaffolds makes them a valuable tool in modern drug discovery.
Table 2: Therapeutic Advantages of Diazaspiroalkane Bioisosteres
| Property | Advantage of Diazaspiroalkane Replacement |
| Target Selectivity | The rigid, three-dimensional structure can lead to more specific interactions with the target, reducing off-target effects. |
| Potency | The constrained conformation can pre-organize the molecule for optimal binding, increasing affinity and potency. |
| Solubility | The increased sp3 character can improve aqueous solubility, which is beneficial for drug formulation and absorption. |
| Metabolic Stability | The spirocyclic core can be more resistant to metabolic degradation, leading to a longer duration of action. |
| Novelty | The unique chemical architecture provides opportunities for developing novel intellectual property. |
Future Research Trajectories and Translational Outlook
Development of Next-Generation Therapeutic Candidates
The 2,6-diazaspiro[3.5]nonane core is a key component in the development of innovative therapeutic agents targeting challenging diseases. A significant area of advancement is in oncology, particularly in the creation of covalent inhibitors for KRAS G12C, a mutated protein that is a known driver in many human cancers. nih.gov Researchers have successfully synthesized a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives that act as potent inhibitors of this previously "undruggable" target. nih.gov Further optimization of this series led to the identification of compounds with dose-dependent antitumor effects in xenograft mouse models, highlighting the scaffold's potential in cancer therapy. nih.gov
Beyond cancer, the 2,7-diazaspiro[3.5]nonane fragment has been integral in programs developing inhibitors for fatty acid amide hydrolase (FAAH). pharmablock.com This application underscores the versatility of the scaffold for creating central nervous system (CNS) therapeutics. The inherent three-dimensional structure of spirocyclic compounds like this compound may allow for more specific and effective interactions with target proteins compared to flatter, aromatic molecules. pharmablock.commdpi.com This structural novelty also provides opportunities for creating fresh intellectual property, a crucial aspect of drug development. pharmablock.com The distinct 3D shapes conferred by the spiro junction can lead to enhanced binding affinity and improved selectivity for a wide range of biological targets, including receptors, enzymes, and ion channels. mdpi.comchemdiv.com
Synergistic Approaches and Combination Therapies
The therapeutic potential of this compound derivatives is not limited to monotherapy. Many spirocyclic ligands show high affinity for sigma receptors, which are abundant in the central nervous system and are targets for various neurological and psychiatric conditions. nih.govnih.gov Given that sigma receptor agonists can potentiate the effects of other receptors and offer neuroprotective benefits, there is a strong rationale for developing multi-drug combinations or multi-receptor targeting ligands. nih.govresearchgate.net This approach may prove beneficial in treating complex degenerative diseases of the CNS. nih.gov
In the context of cancer, where tumor aggressiveness is often linked to the overexpression of sigma receptors, combination therapies present a promising strategy. acs.org Research suggests that combining sigma receptor ligands with microtubule-disturbing and lysosome-destabilizing drugs could be a useful approach for treating cancers that are otherwise resistant to therapy. acs.org Synergistic combinations can overcome the limitations of single agents, such as toxicity and acquired drug resistance, by targeting compensatory biological pathways. nih.gov The exploration of this compound derivatives within such combination regimens represents a key direction for future translational research, aiming to enhance therapeutic efficacy and overcome resistance mechanisms.
Refined Design of Spirocyclic Ligands for Specific Receptor Subtypes
Achieving high selectivity for specific receptor subtypes is a primary goal in drug design, as it can minimize off-target effects. The rigid framework of spirocyclic compounds provides an excellent platform for this refinement. mdpi.com The development of ligands for sigma (σ) receptors serves as a prime example. Pharmacophore models, which define the essential steric and electronic features for binding, are a common feature in the design of novel spirocyclic σ₁ receptor ligands. nih.gov These models typically include a basic amino group surrounded by hydrophobic elements. nih.gov
Strategic modifications to the spirocyclic core can significantly enhance affinity and selectivity. For instance, the introduction of an additional aryl moiety to certain spirocyclic structures has resulted in highly potent σ₁ receptor ligands. nih.gov This increased affinity is attributed to the interaction of the added aryl group with a previously unrecognized hydrophobic pocket within the receptor protein. nih.gov Another powerful strategy for refining ligand design is scaffold hopping, where a core molecular structure is replaced by a bioisostere to improve properties while maintaining biological activity. nih.gov This has been demonstrated in the development of mGlu₂ receptor positive allosteric modulators (PAMs), where a spiro-oxindole piperidine (B6355638) core was successfully replaced with a 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold, leading to a new series of potent and selective compounds. nih.gov Such refined design strategies are crucial for developing next-generation therapeutics based on the this compound scaffold for a variety of receptor targets.
| Design Strategy | Principle | Example Application | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Utilizing models that define essential steric and electronic features (e.g., basic amino group, hydrophobic regions) to guide ligand design. | Development of novel spirocyclic σ₁ receptor ligands. | nih.gov |
| Structural Elaboration | Introducing additional functional groups (e.g., aryl moieties) to interact with specific, newly identified pockets in the target receptor. | Creation of potent σ₁ receptor ligands by adding an aryl group to engage a hydrophobic pocket. | nih.gov |
| Scaffold Hopping / Bioisosteric Replacement | Replacing the core scaffold with a structurally distinct but functionally similar unit to improve potency, selectivity, or pharmacokinetic properties. | Transitioning from a spiro-oxindole piperidine to a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core for mGlu₂ PAMs. | nih.gov |
Advancements in Metabolic Stability and Pharmacokinetic Optimization
A critical hurdle in translating a promising compound into a viable drug is optimizing its pharmacokinetic profile, particularly its metabolic stability. acs.org A compound that is metabolized too quickly will have a short duration of action, while high metabolic stability can sometimes lead to unwanted drug-drug interactions. acs.org Recent research has demonstrated that derivatives of the 2,7-diazaspiro[3.5]nonane scaffold can be engineered to possess favorable metabolic properties. nih.gov In the development of KRAS G12C inhibitors, specific derivatives were identified that showed high stability in both human and mouse liver microsome assays, a standard in vitro method for assessing metabolic clearance. nih.gov
Medicinal chemistry provides several strategies to enhance metabolic stability. One common approach is to identify and modify "metabolic soft spots"—the parts of a molecule most susceptible to metabolism by enzymes like cytochrome P450s. A technique known as scaffold-hopping can also be employed, where a metabolically liable chemical group, such as a phenyl ring, is replaced with a more robust heterocycle, like a pyridine (B92270) ring. nih.gov This modification alters the electronic structure of the core, making it more resistant to oxidative metabolism. nih.gov The successful optimization of spiro-oxindole piperidines into metabolically stable mGlu₂ receptor PAMs further illustrates the potential to refine spirocyclic compounds for improved in vivo performance. nih.gov
| Compound ID | Target | Metabolic Stability (% remaining after 30 min) | Assay System | Reference |
|---|---|---|---|---|
| 7b | KRAS G12C | 96% | Human Liver Microsomes | nih.gov |
| 7b | KRAS G12C | 95% | Mouse Liver Microsomes | nih.gov |
Leveraging Computational Methodologies for Expedited Drug Discovery
The integration of computational methods has become indispensable for accelerating the drug discovery pipeline. nih.gov These in silico tools are particularly valuable for exploring the vast chemical space offered by scaffolds like this compound. Virtual screening of large compound libraries allows for the rapid identification of potential hits that can then be prioritized for experimental testing, saving significant time and resources. nih.govtiogaresearch.com
For spirocyclic ligands, pharmacophore modeling and molecular docking are key computational techniques. nih.govnih.gov Pharmacophore models help in the rational design of new ligands by defining the crucial features for receptor binding. acs.orgnih.gov Once candidate molecules are designed, molecular docking can predict how they will bind to the 3D structure of a target protein, providing insights into the specific interactions that confer affinity and selectivity. mdpi.com For instance, a high-throughput, structure-based computational docking approach was effectively used to screen millions of compounds and discover new, selective σ₁ receptor ligands. nih.gov By combining ligand-based methods like pharmacophore modeling with structure-based approaches like docking, researchers can better predict activity and eliminate false positives, ultimately expediting the journey from a chemical scaffold to a clinical candidate. acs.org
Patent Landscape and Intellectual Property Considerations
Analysis of Recent Patent Applications Pertaining to 2,6-Diazaspiro[3.5]nonane
A direct analysis of recent patent applications explicitly featuring the this compound scaffold reveals its emerging status as a valuable building block in medicinal chemistry rather than a widely claimed core in late-stage clinical candidates. While specific patents centered solely on this exact molecule are not abundant, its utility is highlighted in synthetic methodology patents and its inclusion in broader Markush claims for various therapeutic agents.
Research has described a novel and efficient synthesis of orthogonally protected this compound analogues, underscoring their importance as versatile building blocks for drug discovery programs. researchgate.net Such syntheses are critical for enabling the exploration of chemical space around the scaffold and are often patent-protected processes that form a foundational layer of IP.
Patent literature for closely related isomers provides insight into the potential patentability of this compound derivatives. For instance, patent documents have disclosed compounds incorporating a 2,7-diazaspiro[3.5]nonane moiety. googleapis.com These applications often claim large families of compounds for the treatment of proliferative diseases, such as cancer. The claims typically cover the core scaffold with various substitutions, aiming for broad protection over a novel area of chemical space.
The table below summarizes representative patent information for related diazaspiroalkane structures, illustrating the types of claims and therapeutic areas being explored.
| Patent/Application Number | Scaffold Mentioned | General Therapeutic Area Claimed | Assignee (if available) |
|---|---|---|---|
| US 2020/0024287 A1 | 2,7-Diazaspiro[3.5]nonane derivatives | Oncology (Menin-MLL inhibitors) | Undisclosed |
| US 8,552,191 B2 | 1,7-Diaza-spiro[4.5]decan-2-one derivatives | Neurological Disorders (NK-1 inhibitors) | Merck & Co., Inc. |
| US 2014/0121183 A1 | 1,4-Diazaspiro[4.5]decane derivatives | Metabolic Disorders (Glucagon receptor antagonists) | Merck Sharp & Dohme Corp. |
This table is illustrative and based on publicly available patent data for related spirocyclic structures to indicate the patenting trends in this chemical class.
Examination of Claimed Therapeutic and Synthetic Applications in Patent Literature
The therapeutic and synthetic applications claimed in patents involving diazaspiro[3.5]nonane and related spirocyclic scaffolds are diverse, reflecting the versatility of these structures in targeting a range of biological pathways.
Therapeutic Applications:
Oncology: As seen with the 2,7-diazaspiro[3.5]nonane isomer, these scaffolds are being incorporated into molecules designed as inhibitors of protein-protein interactions, such as the Menin-MLL interaction, which is a key target in certain types of leukemia. googleapis.com
Neurological Disorders: Related diazaspiro compounds, such as 1,7-diaza-spiro[4.5]decan-2-ones, have been patented as NK-1 receptor antagonists. google.com These are investigated for the treatment of conditions like chemotherapy-induced nausea and vomiting, as well as major depressive disorder.
Metabolic Diseases: The broader class of diazaspirocycles has been explored for metabolic disorders. For example, 1,4-diazaspiro[4.5]decane derivatives have been claimed as glucagon (B607659) receptor antagonists for the potential treatment of type 2 diabetes. curiaglobal.com
Synthetic Applications: Patents and scientific literature also focus on the novel synthetic routes to produce these complex scaffolds. A key area of intellectual property lies in developing efficient, scalable, and stereoselective syntheses. For this compound, methods for creating orthogonally protected versions are of high value. researchgate.net This protection strategy allows for selective chemical modification at different nitrogen atoms within the core, enabling the creation of diverse compound libraries for screening and lead optimization. These process patents are crucial as they can provide an additional layer of IP protection even if the final active molecule's composition-of-matter patent expires. spirochem.com
Role of Novel Spirocyclic Scaffolds in Generating Intellectual Property for Pharmaceutical Development
Novel spirocyclic scaffolds like this compound play a pivotal role in the generation of new intellectual property, which is the lifeblood of the pharmaceutical industry. Their value stems from several key attributes:
Access to Unexplored Chemical Space: The pharmaceutical patent landscape is densely populated. Spirocyclic scaffolds offer a path into novel and less-explored areas of chemical space. researchgate.net Their inherent three-dimensionality is a significant departure from the flat, aromatic structures that have historically dominated drug discovery, providing a fresh template for designing new drugs. tandfonline.com
Enhanced Patentability: Incorporating a novel scaffold like this compound into a drug candidate can significantly strengthen its patent position. The novelty and non-obviousness of the molecular structure are key criteria for obtaining a composition-of-matter patent, which offers the strongest form of IP protection. spirochem.com
Improved Physicochemical and Pharmacokinetic Properties: The rigid, three-dimensional nature of spirocycles can lead to improved drug-like properties. Shifting from planar structures to sp3-rich scaffolds is often correlated with better solubility, improved metabolic stability, and reduced off-target effects. tandfonline.com These improved properties can themselves be the basis for patent claims, for instance, in patents for new formulations or specific polymorphs.
Freedom to Operate: By designing drugs around novel scaffolds, companies can often gain "freedom to operate," meaning they can develop and commercialize a product without infringing on existing patents held by competitors. This strategic advantage is a major driver for the exploration of new chemical architectures like spirocycles. spirochem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
